Scutellarein

Catalog No.
S542857
CAS No.
529-53-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scutellarein

CAS Number

529-53-3

Product Name

Scutellarein

IUPAC Name

5,6,7-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H

InChI Key

JVXZRQGOGOXCEC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4',5,6,7-tetrahydroxy-flavanone, 6-hydroxy-apigenin, 6-hydroxyapigenin, scutellarein

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O

The exact mass of the compound Scutellarein is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Apigenin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Scutellarein (CAS 529-53-3; 5,6,7,4'-tetrahydroxyflavone) is a highly active flavone aglycone predominantly derived from the hydrolysis of its naturally abundant glucuronide, scutellarin. In procurement and material selection, Scutellarein is prioritized for its high membrane permeability, unmasked phenolic hydroxyl groups, and quantifiable intracellular kinase and helicase inhibitory profiles. Unlike its glycoside counterpart, which suffers from poor oral bioavailability and limited lipid solubility, Scutellarein serves as the true bioactive moiety in vivo, making it the essential starting material for advanced formulation studies, antiviral drug discovery, and neuroprotective assay development [1].

Substituting Scutellarein with its more common glycoside, scutellarin, or structurally similar flavones like baicalein, fundamentally compromises assay integrity. Scutellarin is highly hydrophilic, resulting in restricted transcellular passive diffusion and a failure to reach intracellular targets in in vitro models. Furthermore, the glucuronidation at the 7-OH position in scutellarin masks critical hydrogen-bonding sites required for target engagement, such as viral helicase ATPase inhibition and free radical scavenging. Utilizing the glycoside as a cost-saving substitute will yield false negatives in cellular screens, necessitating the procurement of the pure Scutellarein aglycone for accurate pharmacological and biochemical profiling [1].

Intestinal Permeability and Bioavailability Profile

Scutellarein demonstrates enhanced membrane permeability compared to its glycoside. In Caco-2 cell monolayer models, Scutellarein achieves an apparent permeability coefficient (Papp) of 12.6 × 10^-6 cm/s, whereas scutellarin only reaches 7.9 × 10^-6 cm/s. This allows Scutellarein to act as the predominant form absorbed via transcellular passive diffusion[1].

Evidence DimensionApparent permeability coefficient (Papp, AP to BL)
Target Compound Data12.6 ± 1.3 × 10^-6 cm/s
Comparator Or BaselineScutellarin (7.9 ± 1.5 × 10^-6 cm/s)
Quantified Difference~1.6-fold higher permeability for Scutellarein
ConditionsCaco-2 cell monolayer model

Procurement of the aglycone is mandatory for oral bioavailability modeling and assays requiring efficient intracellular penetration.

Viral Protease and Helicase Target Engagement

The unmasked hydroxyl groups of Scutellarein are critical for viral enzyme inhibition. Assays evaluating SARS-CoV-2 3CLpro inhibition reveal that Scutellarein possesses an IC50 of 5.8 µM, whereas scutellarin exhibits only mild, non-quantifiable inhibitory activity even at high concentrations (50 µM). Scutellarein also potently inhibits nsP13 helicase ATPase activity, a mechanism absent in its glycoside [1].

Evidence DimensionSARS-CoV-2 3CLpro Inhibitory Concentration (IC50)
Target Compound Data5.8 µM
Comparator Or BaselineScutellarin (Mild/inactive at 50 µM)
Quantified Difference>8.6-fold higher inhibitory potency
ConditionsIn vitro 3CLpro enzymatic assay

Validates Scutellarein as the strictly required structural form for antiviral drug discovery and target-based high-throughput screening.

Organic Solvent Processability and Assay Formulation

Scutellarein offers highly favorable handling characteristics for in vitro assay preparation compared to its glycoside. It achieves a maximum solubility of approximately 57 mg/mL (199 mM) in anhydrous DMSO. In contrast, scutellarin is limited to approximately 15 mg/mL in DMSO. This higher solubility threshold minimizes the final DMSO concentration required in cell culture media, .

Evidence DimensionMaximum solubility in anhydrous DMSO
Target Compound Data~57 mg/mL (199 mM)
Comparator Or BaselineScutellarin (~15 mg/mL)
Quantified Difference~3.8-fold higher mass solubility
Conditions25°C, anhydrous DMSO

Enables the preparation of highly concentrated stock solutions, reducing solvent-induced cytotoxicity in sensitive cell-based assays.

Intrinsic Antioxidant and Redox Capacity

The glucuronidation of the 7-OH group in scutellarin significantly diminishes its electron-transfer capabilities. In standardized DPPH and PTIO radical scavenging assays, Scutellarein consistently demonstrates lower IC50 values than scutellarin. The free aglycone structure allows for unhindered pyrogallol-type phytophenol behavior, which is essential for neutralizing reactive oxygen species in controlled environments[1].

Evidence DimensionDPPH / PTIO Radical Scavenging (IC50)
Target Compound DataLower IC50 (High potency)
Comparator Or BaselineScutellarin (Higher IC50, lower potency)
Quantified DifferenceQuantitatively superior electron-transfer capacity
ConditionsSpectrophotometric radical scavenging assays (pH 7.4)

Crucial for procurement in neuroprotection and oxidative stress research where the absolute maximum redox potential of the molecule is required.

Antiviral Drug Discovery and Helicase/Protease Inhibitor Screening

Because Scutellarein exhibits sub-10 µM IC50 values against critical viral targets like SARS-CoV-2 3CLpro and nsP13 helicase—activity completely lost in its glycoside form—it is the definitive choice for structural biology studies, molecular docking validations, and hit-to-lead optimization in antiviral pipelines [1].

Neuroprotective and BBB-Penetration Assays

The enhanced apparent permeability (Papp) of Scutellarein makes it the preferred flavone for in vitro models of ischemic stroke and neurodegeneration. Its ability to passively diffuse across lipid bilayers ensures that the compound actually reaches intracellular compartments to exert its potent antioxidant effects [2].

High-Throughput Screening (HTS) Library Formulation

With a DMSO solubility reaching 57 mg/mL, Scutellarein is highly suitable for inclusion in concentrated HTS libraries. This processability advantage allows researchers to dose cells at high concentrations while keeping the final DMSO vehicle concentration well below cytotoxic thresholds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 Da

Monoisotopic Mass

286.04773803 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P460GTI853

Other CAS

529-53-3

Metabolism Metabolites

Scutellarein has known human metabolites that include Scutellarein 7-O-glucuronide.

Wikipedia

Scutellarein

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Li HM, Gu T, Wu WY, Yu SP, Fan TY, Zhong Y, Li NG. Synthesis and biological evaluation of scutellarein alkyl derivatives as preventing neurodegenerative agents with improved lipid soluble properties. Med Chem. 2018 Oct 15. doi: 10.2174/1573406414666181015143551. [Epub ahead of print] PubMed PMID: 30324887.
2: Han T, Wang Y, Wang M, Li X, Cheng K, Gao X, Li Z, Bai J, Hua H, Li D. Synthesis of scutellarein derivatives with antiproliferative activity and selectivity through the intrinsic pathway. Eur J Med Chem. 2018 Oct 5;158:493-501. doi: 10.1016/j.ejmech.2018.09.047. Epub 2018 Sep 18. PubMed PMID: 30243153.
3: Chen S, Li M, Li Y, Hu H, Li Y, Huang Y, Zheng L, Lu Y, Hu J, Lan Y, Wang A, Li Y, Gong Z, Wang Y. A UPLC-ESI-MS/MS Method for Simultaneous Quantitation of Chlorogenic Acid, Scutellarin, and Scutellarein in Rat Plasma: Application to a Comparative Pharmacokinetic Study in Sham-Operated and MCAO Rats after Oral Administration of Erigeron breviscapus Extract. Molecules. 2018 Jul 21;23(7). pii: E1808. doi: 10.3390/molecules23071808. PubMed PMID: 30037063.
4: Alzoman NZ, Maher HM, Al-Showiman H, Fawzy GA, Al-Taweel AM, Perveen S, Tareen RB, Al-Sabbagh RM. CE-DAD Determination of Scutellarein and Caffeic Acid in Abelia triflora Crude Extract. J Chromatogr Sci. 2018 Sep 1;56(8):746-752. doi: 10.1093/chromsci/bmy042. PubMed PMID: 29750262.
5: Gowda Saralamma VV, Lee HJ, Raha S, Lee WS, Kim EH, Lee SJ, Heo JD, Won C, Kang CK, Kim GS. Inhibition of IAP's and activation of p53 leads to caspase-dependent apoptosis in gastric cancer cells treated with Scutellarein. Oncotarget. 2017 Dec 11;9(5):5993-6006. doi: 10.18632/oncotarget.23202. eCollection 2018 Jan 19. PubMed PMID: 29464049; PubMed Central PMCID: PMC5814189.
6: Guo F, Yang F, Zhu YH. Scutellarein from Scutellaria barbata induces apoptosis of human colon cancer HCT116 cells through the ROS-mediated mitochondria-dependent pathway. Nat Prod Res. 2018 Feb 19:1-4. doi: 10.1080/14786419.2018.1440230. [Epub ahead of print] PubMed PMID: 29457739.
7: Ni G, Tang Y, Li M, He Y, Rao G. Synthesis of Scutellarein Derivatives with a Long Aliphatic Chain and Their Biological Evaluation against Human Cancer Cells. Molecules. 2018 Feb 1;23(2). pii: E310. doi: 10.3390/molecules23020310. PubMed PMID: 29389889.
8: Wu WY, Zhong Y, Lu YT, Sun Y, Li NG, Shi ZH, Dong ZX, Gu T, Xue X, Fang F, Li HM, Tang YP, Duan JA. Protective effect of 6-O-methyl-scutellarein on repeated cerebral ischemia/reperfusion in rats. J Asian Nat Prod Res. 2017 Oct 3:1-15. doi: 10.1080/10286020.2017.1383396. [Epub ahead of print] PubMed PMID: 28971689.
9: Zhong Y, Lu YT, Sun Y, Li NG, Gu T, Wu WY, Yu SP, Shi ZH. Scaffold Hopping Strategy for the Design, Synthesis and Biological Activity Evaluation of Novel Hexacyclic Scutellarein Derivatives with a 1,3-Oxazine Ring Fused at A-ring. Med Chem. 2018;14(5):478-484. doi: 10.2174/1573406413666170906130251. PubMed PMID: 28875860.
10: Gu T, Zhong Y, Lu YT, Sun Y, Dong ZX, Wu WY, Shi ZH, Li NG, Xue X, Fang F, Li HM, Tang YP. Synthesis and Bioactivity Characterization of Scutellarein Sulfonated Derivative. Molecules. 2017 Jun 21;22(6). pii: E1028. doi: 10.3390/molecules22061028. PubMed PMID: 28635646.
11: Sang Z, Qiang X, Li Y, Xu R, Cao Z, Song Q, Wang T, Zhang X, Liu H, Tan Z, Deng Y. Design, synthesis and evaluation of scutellarein-O-acetamidoalkylbenzylamines as potential multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem. 2017 Jul 28;135:307-323. doi: 10.1016/j.ejmech.2017.04.054. Epub 2017 Apr 23. PubMed PMID: 28458136.
12: Thirusangu P, Vigneshwaran V, Vijay Avin BR, Rakesh H, Vikas HM, Prabhakar BT. Scutellarein antagonizes the tumorigenesis by modulating cytokine VEGF mediated neoangiogenesis and DFF-40 actuated nucleosomal degradation. Biochem Biophys Res Commun. 2017 Feb 26;484(1):85-92. doi: 10.1016/j.bbrc.2017.01.067. Epub 2017 Jan 16. PubMed PMID: 28104392.
13: Zhang W, Li NG, Tang YP, Dong ZX, Gu T, Wu WY, Zhang PX, Yu SP, Duan JA, Shi ZH. Investigation of 6-O-methyl-scutellarein metabolites in rats by ultra-flow liquid chromatography/quadrupole-time-of-flight mass spectrometry. Pharm Biol. 2016 Oct;54(10):2158-67. doi: 10.3109/13880209.2016.1149495. Epub 2016 Mar 9. PubMed PMID: 26955854.
14: Dong ZX, Li NG, Zhang PX, Gu T, Wu WY, Shi ZH. An Efficient Chemical Synthesis of Scutellarein: An in Vivo Metabolite of Scutellarin. Molecules. 2016 Feb 25;21(3):263. doi: 10.3390/molecules21030263. PubMed PMID: 26927039.
15: Dong ZX, Shi ZH, Li NG, Zhang W, Gu T, Zhang PX, Wu WY, Tang YP, Fang F, Xue X, Li HM, Cheng HB, Yang JP, Duan JA. Design, Synthesis, and Biological Evaluation of Scutellarein Derivatives Based on Scutellarin Metabolic Mechanism In Vivo. Chem Biol Drug Des. 2016 Jun;87(6):946-57. doi: 10.1111/cbdd.12727. Epub 2016 Feb 20. PubMed PMID: 26808289.
16: Tian X, Chang L, Ma G, Wang T, Lv M, Wang Z, Chen L, Wang Y, Gao X, Zhu Y. Delineation of Platelet Activation Pathway of Scutellarein Revealed Its Intracellular Target as Protein Kinase C. Biol Pharm Bull. 2016;39(2):181-91. doi: 10.1248/bpb.b15-00511. Epub 2015 Nov 18. PubMed PMID: 26581323.
17: Shi ZH, Li NG, Wang ZJ, Tang YP, Dong ZX, Zhang W, Zhang PX, Gu T, Wu WY, Yang JP, Duan JA. Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo. Eur J Med Chem. 2015 Dec 1;106:95-105. doi: 10.1016/j.ejmech.2015.10.039. Epub 2015 Oct 26. PubMed PMID: 26523667.
18: Shi ZH, Li NG, Shi QP, Zhang W, Dong ZX, Tang YP, Zhang PX, Gu T, Wu WY, Fang F, Xin-Xue, Li HM, Yang JP, Duan JA. Synthesis of scutellarein derivatives to increase biological activity and water solubility. Bioorg Med Chem. 2015 Nov 1;23(21):6875-84. doi: 10.1016/j.bmc.2015.09.047. Epub 2015 Oct 1. PubMed PMID: 26455656.
19: Sung NY, Kim MY, Cho JY. Scutellarein Reduces Inflammatory Responses by Inhibiting Src Kinase Activity. Korean J Physiol Pharmacol. 2015 Sep;19(5):441-9. doi: 10.4196/kjpp.2015.19.5.441. Epub 2015 Aug 20. PubMed PMID: 26330757; PubMed Central PMCID: PMC4553404.
20: Tang H, Tang Y, Li NG, Lin H, Li W, Shi Q, Zhang W, Zhang P, Dong Z, Shen M, Gu T, Duan JA. Comparative Metabolomic Analysis of the Neuroprotective Effects of Scutellarin and Scutellarein against Ischemic Insult. PLoS One. 2015 Jul 6;10(7):e0131569. doi: 10.1371/journal.pone.0131569. eCollection 2015. PubMed PMID: 26147971; PubMed Central PMCID: PMC4493097.

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